

safety and handling of 2,6-Dichloro-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2,6-Dichloro-3-nitrophenyl)methanol
Cat. No.:	B067489

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-3-nitrobenzyl alcohol

This guide provides comprehensive safety protocols and handling directives for 2,6-Dichloro-3-nitrobenzyl alcohol (CAS No. 160647-01-8). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety principles for chlorinated and nitroaromatic compounds, as specific toxicological data for this molecule is not extensively published. A risk-assessment-based approach is therefore paramount.

Compound Profile and Inferred Hazard Analysis

2,6-Dichloro-3-nitrobenzyl alcohol is a poly-functionalized aromatic compound. Its structure, featuring a nitro group and chlorine atoms on a benzene ring, suggests a significant potential for biological activity and chemical reactivity.

Physicochemical Properties

Property	Value	Source
CAS Number	160647-01-8	[1]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₃	[1]
Molecular Weight	222.03 g/mol	[1]
Appearance	Yellow solid	[2]
Melting Point	107-108 °C	[1]
Boiling Point	371.9 ± 37.0 °C (Predicted)	[1]
Density	1.597 ± 0.06 g/cm ³ (Predicted)	[1]

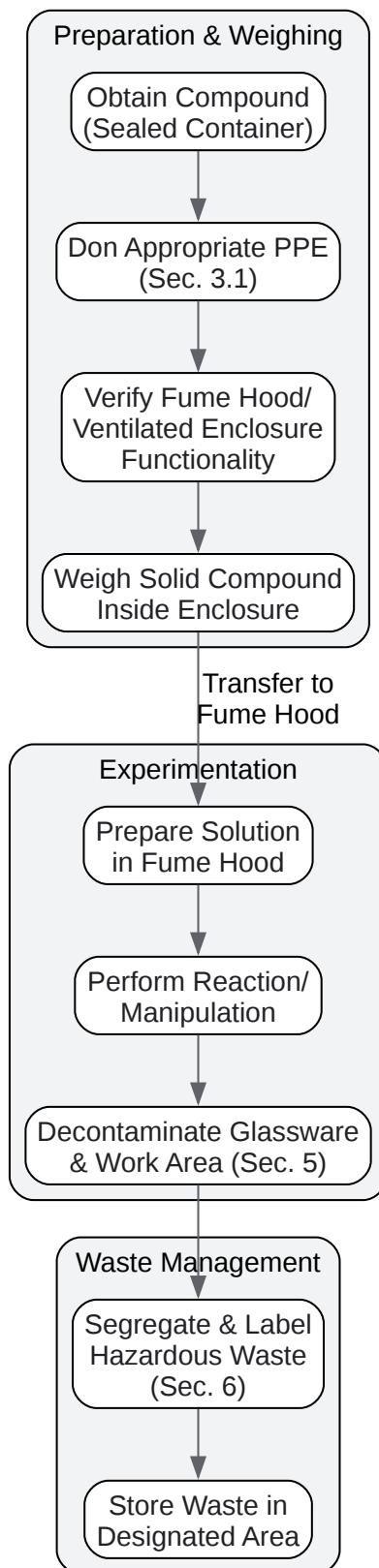
Inferred Hazard Classification

In the absence of a specific Safety Data Sheet (SDS), the hazard profile is constructed by comparing it to structurally similar compounds, such as other nitrobenzyl alcohols and dichloronitrobenzenes.[3][4] The presence of the nitroaromatic and chlorinated functional groups is the primary driver of its toxicological profile.

Hazard Class	Inferred GHS Category	Rationale and Remarks
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	Nitroaromatic compounds are known to be toxic upon ingestion.[3][4]
Acute Toxicity, Dermal	Category 4 (Harmful in contact with skin)	Chlorinated and nitroaromatic compounds can be absorbed through the skin.
Acute Toxicity, Inhalation	Category 4 (Harmful if inhaled)	As a solid powder, aerosolization presents an inhalation risk.
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	Dichloronitrobenzenes are known skin irritants.
Serious Eye Damage/Irritation	Category 2 / 2A (Causes serious eye irritation)	Likely to cause significant irritation based on data for similar compounds. [4]
Skin Sensitization	Possible Sensitizer	Dichloronitrobenzenes have shown skin sensitization potential.
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	Inhalation of dust can irritate the respiratory tract.[4]
Hazard to the Aquatic Environment	Potential Chronic Hazard	Chlorinated nitroaromatics are recognized as persistent environmental pollutants.[5]

The nitro group strongly activates the aromatic ring, making the chlorine atoms susceptible to nucleophilic aromatic substitution, a key consideration for reactivity and incompatibility.[6][7]

Core Safety Directives and Laboratory Workflow


A foundational principle for handling this compound is the strict adherence to the Hierarchy of Controls. The workflow must prioritize eliminating or minimizing exposure at the source.

Engineering Controls: The Primary Barrier

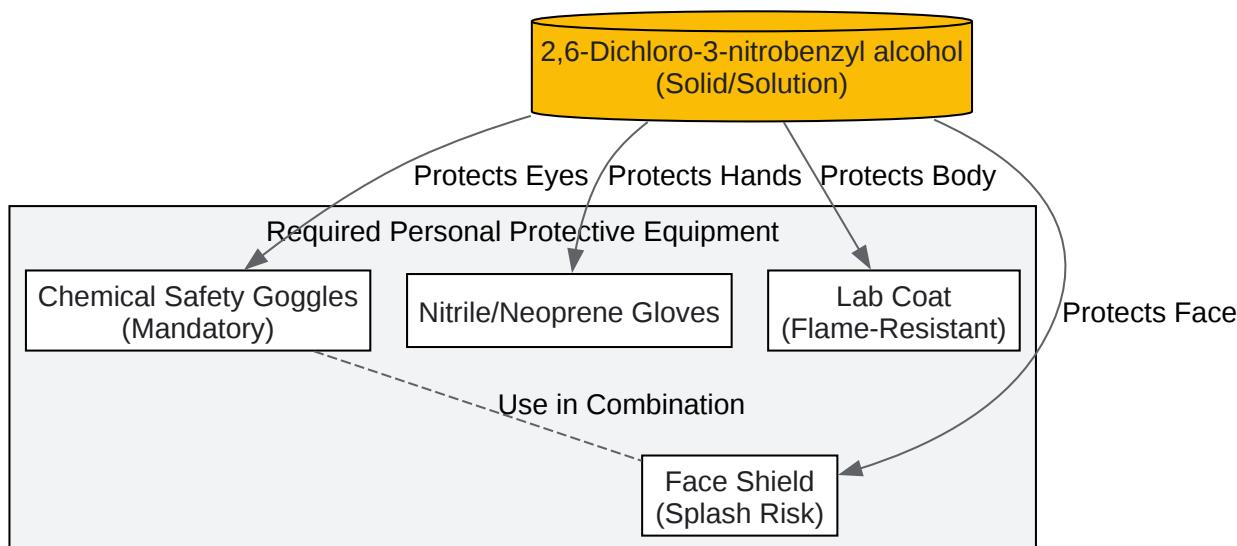
All manipulations of 2,6-Dichloro-3-nitrobenzyl alcohol must be performed within certified and properly functioning engineering controls.

- Weighing and Transfers: All weighing of the solid compound must be conducted in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.
- Solution Preparation and Reactions: All subsequent work involving solutions of the compound, including transfers, reactions, and work-ups, must be performed in a chemical fume hood.

The following diagram outlines the mandatory workflow for handling the compound.

[Click to download full resolution via product page](#)

Caption: Mandatory laboratory workflow for 2,6-Dichloro-3-nitrobenzyl alcohol.


Personal Protective Equipment (PPE)

Engineering controls must be supplemented with appropriate PPE. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.

Standard PPE Protocol

- Eye Protection: Chemical safety goggles that form a seal around the eyes are required. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8]
- Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for incidental contact with the solid. For prolonged handling or immersion in solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8] Always inspect gloves before use and practice proper removal technique to avoid skin contamination.
- Body Protection: A flame-resistant laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

The selection of PPE is a critical step in the risk assessment process.

[Click to download full resolution via product page](#)

Caption: PPE requirements for handling the target compound.

Chemical Reactivity and Storage

Incompatible Materials

Avoid contact with the following to prevent potentially violent or explosive reactions:[9][10]

- Strong Bases: Can lead to decomposition or vigorous reactions.
- Strong Oxidizing Agents: (e.g., nitric acid, peroxides) Can create explosive mixtures.
- Strong Reducing Agents: (e.g., metal hydrides) Can react exothermically.

Thermal Stability

Nitroaromatic compounds can decompose exothermically at elevated temperatures, and this decomposition can be violent or explosive, especially under confinement.[\[1\]](#)[\[11\]](#)[\[12\]](#)

- Do not heat the compound directly with an open flame.
- Use controlled heating methods such as oil baths or heating mantles with temperature feedback control.
- Be aware that impurities can significantly lower the decomposition temperature of nitro compounds.[\[10\]](#)

Storage Protocol

- Store in a tightly sealed, clearly labeled container.
- Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.
- Segregate from incompatible materials, particularly bases, oxidizers, and reducing agents.

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Response Protocol (for <10 grams)

- Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.
- Don PPE: Wear, at a minimum, double-nitrile gloves, chemical safety goggles, a face shield, and a lab coat. If the powder is significantly aerosolized, a respirator may be necessary.
- Containment: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical spill absorbent). Do not use combustible materials like paper towels as the primary absorbent.
- Wetting: Carefully moisten the absorbent material with a small amount of water to prevent dust generation.
- Collection: Using non-sparking tools (e.g., plastic scoops), carefully collect the absorbed material and place it into a heavy-duty, sealable plastic bag or a designated hazardous waste container.
- Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Follow with a clean water rinse, and finally a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.[\[13\]](#)[\[14\]](#)

- Disposal: Label the waste container "Hazardous Waste: 2,6-Dichloro-3-nitrobenzyl alcohol Spill Debris" and manage according to the disposal protocol in Section 6.
- Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Waste Disposal

As a chlorinated nitroaromatic compound, 2,6-Dichloro-3-nitrobenzyl alcohol and its associated waste are considered hazardous and environmentally persistent.[\[5\]](#)

- Waste Segregation: All materials contaminated with the compound (e.g., gloves, absorbent pads, glassware, reaction residues) must be collected as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
- Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name.
- Disposal Method: Disposal must be handled by a licensed hazardous waste contractor. The preferred method for chlorinated aromatic waste is high-temperature incineration with appropriate flue gas scrubbing to neutralize the resulting hydrogen chloride.[\[15\]](#) Never dispose of this chemical down the drain or in the regular trash.[\[16\]](#)[\[17\]](#)

First Aid and Exposure Response

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[4\]](#)
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[\[4\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem. URL: <https://www.benchchem.com/product/b5378>
- (2,6-Dichloro-3-Nitro)Benzyl Alcohol Product Information. Echemi. URL: <https://www.echemi.com/products/pid2102183-26-dichloro-3-nitrobenzyl-alcohol.html>
- (2,6-DICHLORO-3-NITRO)BENZYL ALCOHOL Formula. Echemi. URL: <https://www.echemi.com/products/160647-01-8.html>
- How to Choose PPE for Chemical Work. Allan Chemical Corporation. (2025-10-23) URL: <https://www.allanchem.com/blog/how-to-choose-ppe-for-chemical-work/>

- 4-Nitrobenzyl alcohol GHS Classification. PubChem, National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov>.
- Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03) URL: <https://www.ilo.org>.
- Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). URL: <https://apps.dtic.mil>.
- 1,4-dichloro-2-nitro-benzene - Solubility of Things. Solubility of Things. URL: <https://solubilityofthings.com/water/solubility/1,4-dichloro-2-nitro-benzene>
- Safe Handling and Storage of Nitroaromatic Compounds. Benchchem. URL: <https://www.benchchem.com/techtips/19>
- 3-Nitrobenzyl alcohol Safety Data Sheet. Synquest Labs. URL: <https://www.synquestlabs.com/sites/default/files/sds/2121-3-03.pdf>
- Personal Protective Equipment. West Virginia University, Environmental Health & Safety. URL: <https://www.ehs.wvu.edu/biosafety/sop/personal-protective-equipment>
- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin. (2025-08-06) URL: <https://link.springer.com/article/10.1007/s11172-014-0477-8>
- Process for Disposal of Chlorinated Organic Residues. ACS Publications. URL: <https://pubs.acs.org/doi/pdf/10.1021/i160056a003>
- Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. URL: <https://pubs.acs.org/doi/10.1021/cr00035a004>
- 1,4-Dichloro-2-nitrobenzene. Wikipedia. URL: <https://en.wikipedia.org/wiki/1,4-Dichloro-2-nitrobenzene>
- 2,4-Dichloronitrobenzene. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloronitrobenzene
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University, Environmental Health & Safety. (2023-03-06) URL: <https://www.ehs.wvu.edu/biosafety/manual/chapter-8>
- Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (2022-06-30) URL: <https://www.industrialchemicals.gov.au/chemical-information/evaluation-statements/evaluation-statement-benzene-14-dichloro-2-nitro-25-dichloronitrobenzene>
- Personal Protective Equipment. US Environmental Protection Agency (EPA). (2025-09-12) URL: <https://www.epa.gov/emergency-response/personal-protective-equipment>
- Decontamination, cleaning and disinfection. Infection Prevention Control. URL: <https://www.infectionpreventioncontrol.co.uk/content/uploads/2019/03/IPC-Guidance-Decontamination-cleaning-disinfection-March-2019.pdf>
- Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Chlorine Dioxide. Benchchem. URL: <https://www.benchchem.com/techtips/2>
- 3-Nitrobenzyl alcohol SDS. Echemi. URL: <https://www.echemi.com/sds/3-nitrobenzyl-alcohol-cas-619-25-0.html>
- Working with Hazardous Chemicals. Organic Syntheses. URL: <http://www.orgsyn.org/hazard.aspx>
- Managing and Disposing of Household Hazardous Waste. NY.Gov. URL: <https://www.dec.ny.gov/chemical/8780.html>
- CHEMICAL SPILL PROCEDURES. Clarkson University. URL: <https://www.clarkson.edu/sites/default/files/2020-09/chemical-spill-procedures.pdf>
- Nitrocompounds, Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-18) URL: <https://www.ilo.org>.
- 4-Nitrobenzyl alcohol Safety Data Sheet. Santa Cruz Biotechnology.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. URL: https://www.hsa.ie/eng/publications_and_forms/publications/chemical_and_hazardous_substances/a_guide_to_non-respiratory_ppe.pdf

respiratory_personal_protective_equipment_ppe.pdf

- Hazardous Waste Disposal Guide. Dartmouth College. URL: <https://policy.dartmouth.edu/hazardous-waste-disposal-guide>
- Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH. URL: <https://www.carlroth.com/medias/SDB-6522-AU-EN.pdf>
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. URL: <https://pubs.acs.org/doi/10.1021/op9801825>
- Field Equipment Cleaning and Decontamination at the FEC. US Environmental Protection Agency (EPA). (2019-10-03) URL: <https://www.epa.gov/sites/default/files/2015-06/documents/ASBPROC-206-R4.pdf>
- Degradation of chlorinated nitroaromatic compounds. PubMed, National Center for Biotechnology Information. URL: <https://pubmed.ncbi.nlm.nih.gov/22187153/>
- Hazardous Waste & Disposal Considerations. American Chemical Society. URL: <https://www.acs.org/>
- IDENTIFICATION OF HAZARDOUS WASTES. StateScape. URL: <https://statescape.com/resources/regulatory/ME/06%20096/06%20096%20Ch%20850.pdf>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 8. hsa.ie [hsa.ie]
- 9. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 14. epa.gov [epa.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. acs.org [acs.org]

- To cite this document: BenchChem. [safety and handling of 2,6-Dichloro-3-nitrobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067489#safety-and-handling-of-2-6-dichloro-3-nitrobenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com